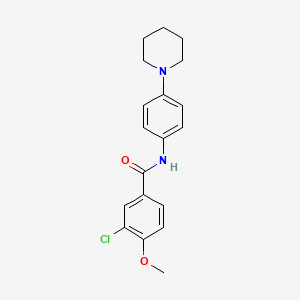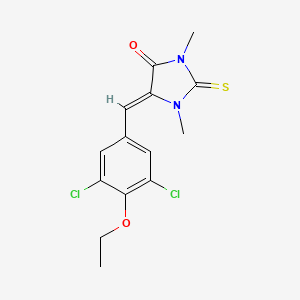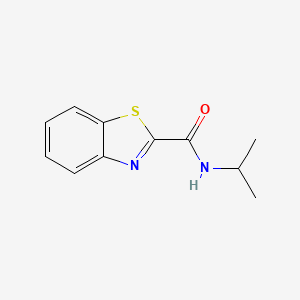![molecular formula C16H17ClN2O3S2 B5770438 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE](/img/structure/B5770438.png)
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE is a complex organic compound with a molecular formula of C14H15ClN2O4S2 This compound features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 2-methylphenylmethanone group
准备方法
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the thienyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity. The piperazine ring and thienyl group contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar compounds to {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE include other piperazine derivatives and sulfonyl-containing compounds. For example:
- {4-[(5-CHLORO-1H-INDOL-2-YL)SULFONYL]PIPERAZIN-1-YL}CARBONYLTHIENO[3,2-B]PYRIDINE 4-OXIDE : This compound also features a piperazine ring and a sulfonyl group but differs in its additional indole and thienopyridine structures.
- {4-[(5-CHLORO-2-THIENYL)SULFONYL]-1-PIPERAZINYL}(5-METHYL-2-FURYL)METHANONE : Similar in structure but with a different substituent on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-12-4-2-3-5-13(12)16(20)18-8-10-19(11-9-18)24(21,22)15-7-6-14(17)23-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADUEKOLCPWRGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)







![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5770411.png)
![2-[4-(4-acetylphenyl)piperazin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5770423.png)
![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B5770430.png)

![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![Methyl 2-[4-(diethylsulfamoyl)phenoxy]acetate](/img/structure/B5770459.png)
